molecular formula C9H15NO2 B14019638 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B14019638
M. Wt: 169.22 g/mol
InChI Key: DLLUACCLXAJZNZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid typically involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may also involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)acetic acid
  • (2-Oxopyrrolidin-1-yl)acetic acid
  • 3,4-Dimethoxybenzoic acid

Uniqueness

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-cyclopropyl-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h7-8H,1-6H2,(H,11,12)

InChI Key

DLLUACCLXAJZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2CC2)C(=O)O

Origin of Product

United States

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